

PRL 3195 peptide handling and storage instructions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PRL 3195**

Cat. No.: **B15141186**

[Get Quote](#)

PRL-3195 Peptide: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

These application notes provide detailed guidelines for the handling, storage, and use of the PRL-3195 peptide for research purposes. PRL-3195 is a synthetic analog of somatostatin-14, exhibiting a high affinity for the somatostatin receptor subtype 5 (sst5).

Product Information

Peptide Characteristics

Property	Value	Reference
CAT No.	S-1103	[1]
CAS No.	341519-04-8	[1]
Molecular Formula	C ₅₈ H ₆₉ N ₁₂ O ₉ S ₂ Cl	[1]
Molecular Weight	1177.85 g/mol	[1]
Peptide Sequence	H-p-Chloro-Phe-D-Cys-β-(3-pyridyl)-Ala-D-Trp-N-Me-Lys-Thr-Cys-2-Nal-NH ₂ (Disulfide bond)	[1]
Appearance	White powder	[1]
Purity (HPLC)	≥95.0%	[1]
Biological Activity	High-affinity agonist for the somatostatin receptor subtype 5 (sst ₅) with a reported affinity of 5.98 nM.	[1]

Handling and Storage

Proper handling and storage of PRL-3195 are critical to maintain its stability and biological activity.

Initial Receipt and Storage of Lyophilized Peptide

Upon receipt, the lyophilized PRL-3195 peptide should be stored under the following conditions:

Condition	Short-Term Storage (1-2 weeks)	Long-Term Storage
Temperature	2-8°C (as recommended by supplier) or -20°C	-80°C

For optimal stability, it is highly recommended to store the lyophilized peptide at -20°C or -80°C. The vial should be kept tightly sealed and protected from light. Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent moisture absorption.

Storage of Reconstituted Peptide

Once reconstituted, the peptide solution is more susceptible to degradation. To minimize degradation:

- **Aliquoting:** It is strongly recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.
- **Storage Temperature:** Store aliquots at -20°C or -80°C. Avoid using frost-free freezers due to temperature fluctuations during defrost cycles.
- **Stability:** In general, peptide solutions can be stable for up to a week at 4°C, but for longer-term storage, freezing is essential. Peptides containing tryptophan and cysteine, such as PRL-3195, are prone to oxidation, which can be accelerated in solution.

Reconstitution Protocol

The solubility of a peptide is largely determined by its amino acid composition. PRL-3195 is a cyclic peptide with a disulfide bond and contains both hydrophobic and charged residues.

Recommended Solvents

Due to the presence of hydrophobic residues, initial reconstitution in an organic solvent is recommended, followed by dilution with an aqueous buffer.

- **Primary Solvent (for stock solution):**
 - Dimethyl sulfoxide (DMSO): A common choice for hydrophobic peptides. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
 - Dimethylformamide (DMF): An alternative to DMSO.
- **Secondary Solvent (for working solution):**

- After initial solubilization in an organic solvent, the stock solution can be diluted to the final working concentration with a sterile aqueous buffer (e.g., PBS, Tris-HCl, pH 7.2-7.4).

Reconstitution Steps

- Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
- Allow the vial to warm to room temperature in a desiccator.
- Add the calculated volume of the primary solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
- Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. The solution should be clear and free of particulates.
- For working solutions, dilute the stock solution with the appropriate sterile aqueous buffer.

Note: When preparing aqueous dilutions, add the peptide stock solution to the buffer and mix gently. Avoid adding the buffer directly to the concentrated stock in a small volume, as this can cause precipitation.

Experimental Protocols

PRL-3195 acts as an agonist for the sst5 receptor, which is a G-protein coupled receptor (GPCR). Activation of sst5 typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

In Vitro cAMP Inhibition Assay

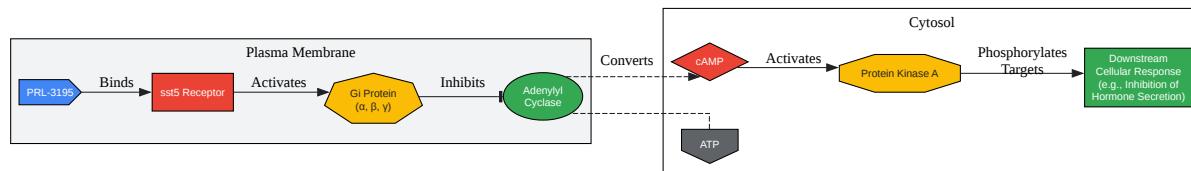
This protocol provides a general framework for assessing the activity of PRL-3195 in a cell line expressing the sst5 receptor.

Objective: To determine the EC₅₀ of PRL-3195 by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

- Cells expressing the human sst5 receptor (e.g., CHO-K1 or HEK293 cells)

- Cell culture medium
- PRL-3195 peptide
- Forskolin
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
- Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

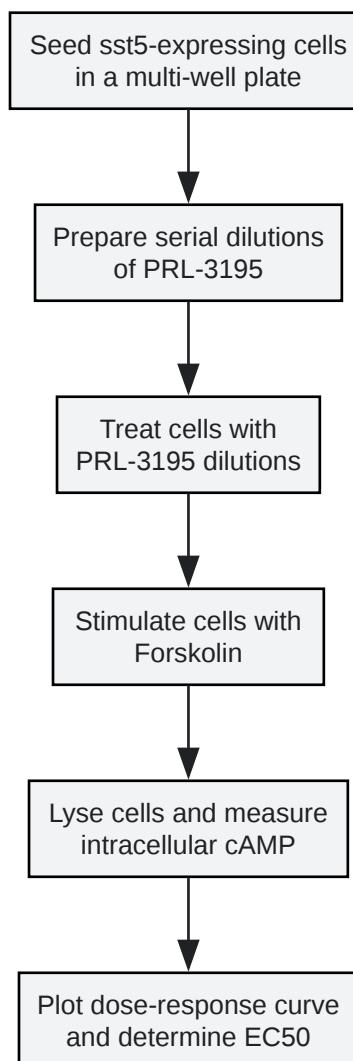

Procedure:

- Cell Seeding: Seed the sst5-expressing cells into a 96-well or 384-well plate at a density optimized for your cell line and allow them to attach overnight.
- Peptide Preparation: Prepare a serial dilution of PRL-3195 in assay buffer.
- Cell Treatment:
 - Remove the culture medium from the cells.
 - Add the PRL-3195 dilutions to the wells.
 - Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- Stimulation: Add a fixed concentration of forskolin (e.g., 10 μ M) to all wells (except for the negative control) to stimulate cAMP production.
- Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
- cAMP Measurement: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
- Data Analysis:
 - Plot the cAMP concentration against the logarithm of the PRL-3195 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathway and Experimental Workflow

Sst5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the sst5 receptor.



[Click to download full resolution via product page](#)

Caption: Sst5 receptor signaling pathway initiated by PRL-3195.

Experimental Workflow for cAMP Assay

The following diagram outlines the key steps in the in vitro cAMP inhibition assay.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro cAMP inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [PRL 3195 peptide handling and storage instructions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15141186#prl-3195-peptide-handling-and-storage-instructions\]](https://www.benchchem.com/product/b15141186#prl-3195-peptide-handling-and-storage-instructions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com